2-(4-bromophenyl)-1-(p-tolyl)ethanone
Overview
Description
2-(4-bromophenyl)-1-(p-tolyl)ethanone is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a bromine atom on one phenyl ring and a methyl group on the other phenyl ring, connected by an ethanone bridge. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(p-tolyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 4-methylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-1-(p-tolyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products
Oxidation: 4-Bromobenzoic acid and 4-methylbenzoic acid.
Reduction: 2-(4-Bromophenyl)-1-(4-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromophenyl)-1-(p-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-1-(p-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(4-methylphenyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-1-(4-methylphenyl)ethan-1-one: Contains a fluorine atom instead of bromine.
2-(4-Iodophenyl)-1-(4-methylphenyl)ethan-1-one: Features an iodine atom in place of bromine.
Uniqueness
2-(4-bromophenyl)-1-(p-tolyl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical and biological systems. The bromine atom’s size and electronegativity can affect the compound’s properties compared to its chlorine, fluorine, and iodine analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFJUWUWHVTQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655620 | |
Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62856-20-6 | |
Record name | 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50655620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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